molecular formula C8H16ClNO2 B3214607 Cyclohexyl 2-aminoacetate hydrochloride CAS No. 114703-79-6

Cyclohexyl 2-aminoacetate hydrochloride

Cat. No. B3214607
CAS RN: 114703-79-6
M. Wt: 193.67 g/mol
InChI Key: XRILFBYIYXXWFR-UHFFFAOYSA-N
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Description

Cyclohexyl 2-aminoacetate hydrochloride is an organic compound with the chemical formula C8H16ClNO2 . It appears as a powder and is typically stored at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexyl group (a six-membered carbon ring), an amino group (NH2), and an acetate group (CH3COO) attached to the cyclohexyl ring . The hydrochloride indicates the presence of a chloride ion (Cl-) in the compound .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 193.67 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Characterization

Cyclohexyl 2-aminoacetate hydrochloride has been studied extensively in the field of synthesis and characterization of new compounds. For instance, Ikram et al. (2015) synthesized a novel Schiff base ligand using an amino acid derivative, [1-(aminomethyl)cyclohexyl]acetic acid, and assessed its antioxidant and xanthine oxidase inhibitory properties. The study highlighted the potential of such derivatives in creating compounds with significant biological activities (Ikram et al., 2015).

Local Anesthetic Activity

This compound derivatives have been examined for their local anesthetic properties. Gataullin et al. (2010) synthesized and characterized a series of cyclopentenylacetanilides, revealing that aminoacetic acid alkylanilide hydrochlorides, which are structurally similar to this compound, possess pronounced local anesthetic properties (Gataullin et al., 2010).

Chemical Transformations

The compound's derivatives have been utilized in chemical transformations. Bezborodov et al. (2002) discussed the synthesis and transformation of 3,6-disubstituted cyclohex-2-enones into new liquid crystalline cyclohexene and cyclohexane derivatives, showcasing the versatility of cyclohexyl derivatives in creating complex molecules (Bezborodov et al., 2002).

Oxidation Studies

This compound and its derivatives have been the subject of oxidation studies. Lemaire et al. (2001) studied the low-temperature oxidation pathways of cyclohexane derivatives, leading to benzene formation, which can be integral in understanding the reaction mechanisms of cyclohexyl compounds (Lemaire et al., 2001).

Catalytic Activity

The derivatives of this compound have also been studied for their catalytic activity. Nizova and Shul’pin (2007) demonstrated that certain amino acids, when used in small amounts, could significantly accelerate the H2O2 oxidation of cyclohexane catalyzed by a dinuclear manganese complex, indicating the potential catalytic applications of such derivatives (Nizova & Shul’pin, 2007).

properties

IUPAC Name

cyclohexyl 2-aminoacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-6-8(10)11-7-4-2-1-3-5-7;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRILFBYIYXXWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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